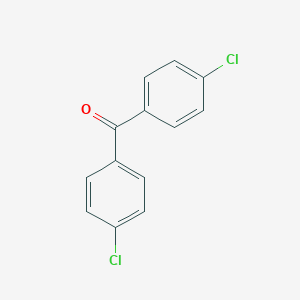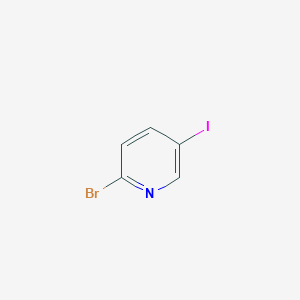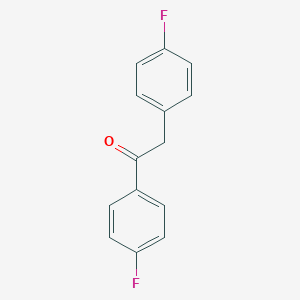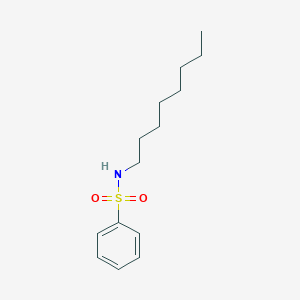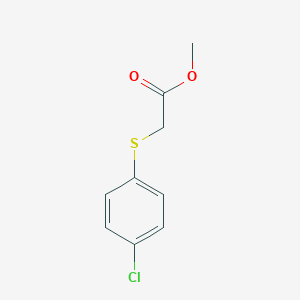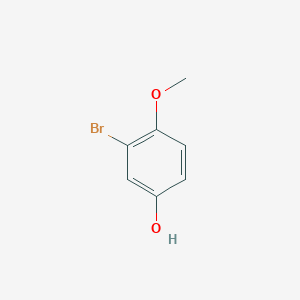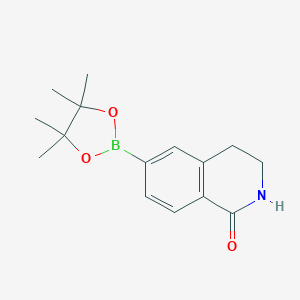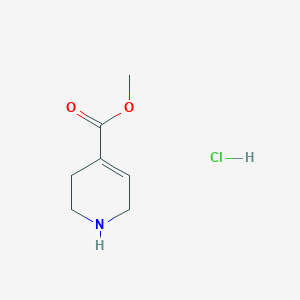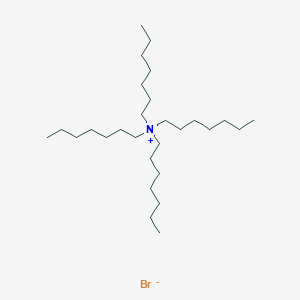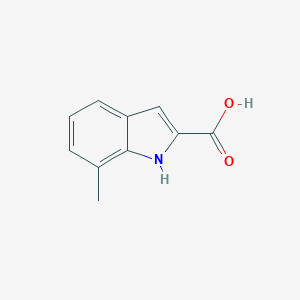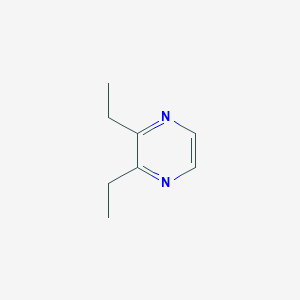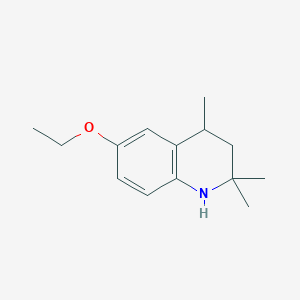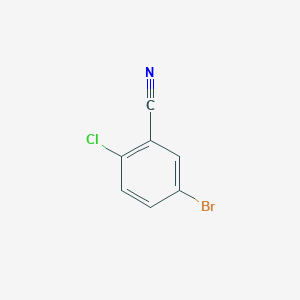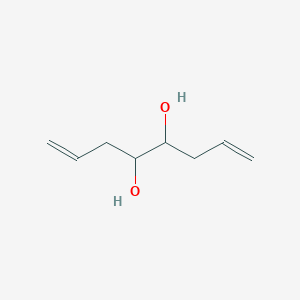
1,7-Octadiene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Octadiene-4,5-diol is a chemical compound that belongs to the class of diols. It is a colorless liquid with a molecular formula of C8H14O2. The compound has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The exact mechanism of action of 1,7-Octadiene-4,5-diol is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,7-Octadiene-4,5-diol can affect various biochemical and physiological processes in the body. For example, the compound has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,7-Octadiene-4,5-diol in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using 1,7-Octadiene-4,5-diol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1,7-Octadiene-4,5-diol. One area of interest is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its toxicity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Synthèse
There are several methods for synthesizing 1,7-Octadiene-4,5-diol. One of the most common methods involves the catalytic hydrogenation of 1,7-octadiyne. This process involves the use of a palladium or platinum catalyst and hydrogen gas to reduce the triple bond in the 1,7-octadiyne molecule to a double bond, resulting in the formation of 1,7-Octadiene-4,5-diol.
Applications De Recherche Scientifique
1,7-Octadiene-4,5-diol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a starting material for the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
111512-37-9 |
|---|---|
Nom du produit |
1,7-Octadiene-4,5-diol |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
octa-1,7-diene-4,5-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
WNGQPXSRMCTUJF-UHFFFAOYSA-N |
SMILES |
C=CCC(C(CC=C)O)O |
SMILES canonique |
C=CCC(C(CC=C)O)O |
Synonymes |
1,7-Octadien-4,5-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



